molecular formula C10H9FO4 B13543970 4-Ethoxy-3-fluoro-5-formylbenzoic acid

4-Ethoxy-3-fluoro-5-formylbenzoic acid

Katalognummer: B13543970
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: NIGROGRUONBYKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and formyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Ethylation: Introduction of the ethoxy group to the benzoic acid derivative.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Formylation: Introduction of the formyl group through a formylation reaction.

These reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-fluoro-5-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: 4-Ethoxy-3-fluoro-5-carboxybenzoic acid.

    Reduction: 4-Ethoxy-3-fluoro-5-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-fluoro-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-fluoro-5-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluoro and ethoxy groups influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-3-formylbenzoic acid: Similar structure but lacks the ethoxy group.

    3-Fluoro-4-formylbenzoic acid: Similar structure with different positioning of the formyl and fluoro groups.

Uniqueness

4-Ethoxy-3-fluoro-5-formylbenzoic acid is unique due to the presence of all three functional groups (ethoxy, fluoro, and formyl) on the benzoic acid core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H9FO4

Molekulargewicht

212.17 g/mol

IUPAC-Name

4-ethoxy-3-fluoro-5-formylbenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-9-7(5-12)3-6(10(13)14)4-8(9)11/h3-5H,2H2,1H3,(H,13,14)

InChI-Schlüssel

NIGROGRUONBYKE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1F)C(=O)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.